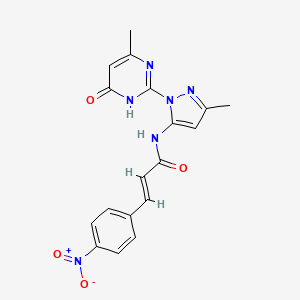
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
The mechanism of action for this compound is primarily linked to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with enzymes involved in metabolic pathways and possibly with receptors in the central nervous system.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that related compounds showed good to excellent activity against both Gram-positive and Gram-negative bacteria, suggesting that similar activities could be expected from our compound of interest. For instance, compounds derived from the Biginelli reaction demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Studies on related pyrazole derivatives have shown promising results as inhibitors of HIV-1, indicating that modifications in the structure could enhance antiviral efficacy . The presence of the nitrophenyl group may also contribute to increased activity against viral targets.
Anticancer Activity
The anticancer properties of similar compounds have been documented, particularly those containing pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models . The ability to modulate signaling pathways involved in cell proliferation and survival presents a promising avenue for further investigation.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrimidine derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited MIC values as low as 0.2μg/mL against S. aureus, demonstrating the potential for our compound to possess similar or enhanced activity .
Study 2: Antiviral Activity
In a pharmacological evaluation, a series of pyrazole derivatives were synthesized and tested for their anti-HIV properties. The study found that specific modifications significantly increased antiviral activity, suggesting that our compound could be optimized for better efficacy against viral pathogens .
Data Tables
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Research has demonstrated that this class of compounds can modulate inflammatory pathways. In particular, they may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi, possibly by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies on a series of pyrazole-containing compounds demonstrated that those with similar structures to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. These findings suggest that modifications to the nitrophenyl group can enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism revealed that the compound inhibited nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition was linked to reduced expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
属性
IUPAC Name |
(E)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-11-10-17(26)21-18(19-11)23-15(9-12(2)22-23)20-16(25)8-5-13-3-6-14(7-4-13)24(27)28/h3-10H,1-2H3,(H,20,25)(H,19,21,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIJKBCEBEDGU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













